5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves hetero-cyclization reactions. For instance, one study described the synthesis of a related compound, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, through the reaction of 4-chlorophenyl isothiocyanate with formic hydrazide (Yeo, Azizan, & Tiekink, 2019). This method highlights the general approach to synthesizing triazole derivatives through cyclization and substitution reactions.
Molecular Structure Analysis
X-ray crystallography studies have confirmed the molecular structure of triazole derivatives, revealing critical details such as tautomerism, planarity, and intermolecular interactions. For example, crystal structure analysis of 4-amino-3-(4'-chlorophenyl)-4H-[1,2,4]-triazolo-5-thiol demonstrated the presence of C-H…N and N-H…N types of intermolecular interactions, stabilizing the molecules in the unit cell (Yathirajan et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of triazole derivatives has been explored through various reactions, including alkylation under classical and microwave conditions. A study on the alkylation of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol revealed regioselective S-alkylation, demonstrating the compound's potential for further chemical modification (Ashry et al., 2006).
Scientific Research Applications
Antimicrobial Activity
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that certain derivatives exhibit significant inhibition against bacterial and fungal growth, indicating potential applications in the development of new antimicrobial agents. These compounds demonstrate a broad spectrum of activity, making them valuable in the fight against various microbial infections (Purohit et al., 2011).
Lipase and α-Glucosidase Inhibition
Some novel heterocyclic compounds derived from 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol have been investigated for their lipase and α-glucosidase inhibitory activities. These studies are significant in the context of treating metabolic disorders, as inhibition of these enzymes can be beneficial in managing diseases like diabetes and obesity. Notably, certain derivatives have shown promising results, demonstrating strong inhibition of these enzymes, which could lead to new therapeutic approaches (Bekircan et al., 2015).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of compounds related to 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol have been analyzed to understand their chemical and physical properties better. Such studies are crucial for the development of new compounds with desired characteristics and applications in various scientific fields, including pharmaceuticals and materials science (Sarala et al., 2006).
Corrosion Inhibition
Research on 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives has also explored their potential as corrosion inhibitors. These compounds have been found effective in preventing corrosion of metals like steel, particularly in acidic environments. Their efficiency as corrosion inhibitors makes them suitable for use in industrial applications where metal preservation is critical (Bentiss et al., 2007).
Antibacterial Activity of Derivatives
Derivatives of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antibacterial activity. These compounds have shown efficacy against various Gram-positive and Gram-negative bacterial strains, highlighting their potential as novel antibacterial agents (Plech et al., 2011).
properties
IUPAC Name |
5-(4-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEHIODVWGKDFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180673 | |
Record name | s-Triazole-3-thiol, 5-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666303 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
26028-65-9 | |
Record name | 5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26028-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | s-Triazole-3-thiol, 5-(p-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026028659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazole-3-thiol, 5-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Chlorophenyl)-1H-[1,2,4]triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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